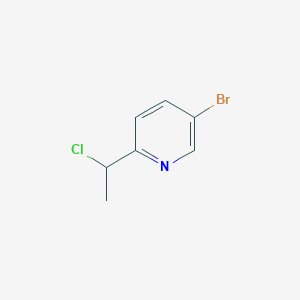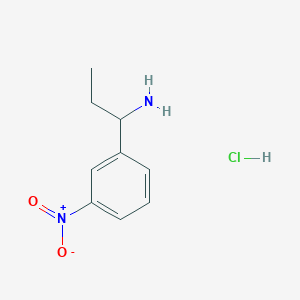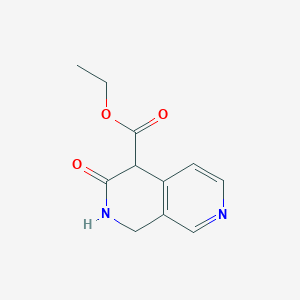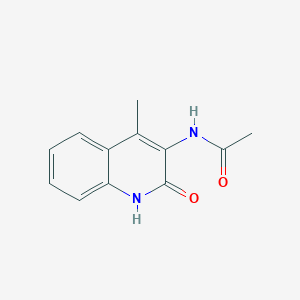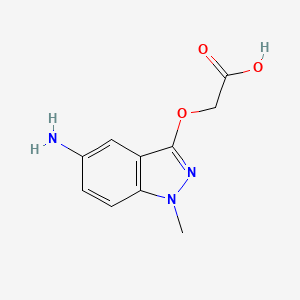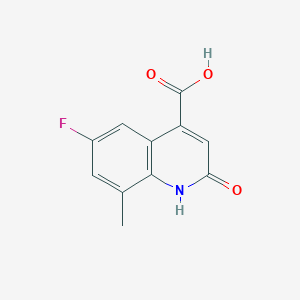![molecular formula C11H12FN3O B15068217 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction, which can be achieved in microdroplets and thin films. The deposition method and mild heating are crucial factors for product formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of microdroplets and thin films can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various spirocyclic amines. Substitution reactions can introduce different functional groups, leading to a diverse array of spirocyclic compounds.
科学的研究の応用
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Spiro[pyrrolidine-2,3’-oxindole]: This compound also features a spirocyclic structure and is synthesized through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition.
Spiro-fused bicyclo[3,2,2] octatriene: This compound has a unique 3D molecular scaffolding structure and displays aggregation-induced emission activity.
Uniqueness
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the fluorine atom and the specific arrangement of the spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
特性
分子式 |
C11H12FN3O |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
6-fluorospiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C11H12FN3O/c12-7-1-2-9-8(5-7)10(16)15-11(14-9)3-4-13-6-11/h1-2,5,13-14H,3-4,6H2,(H,15,16) |
InChIキー |
VWVRUIMLEDDHKU-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12NC3=C(C=C(C=C3)F)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


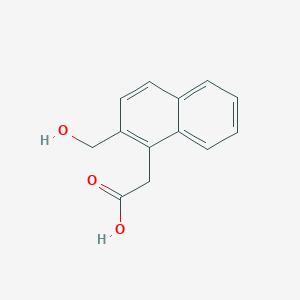

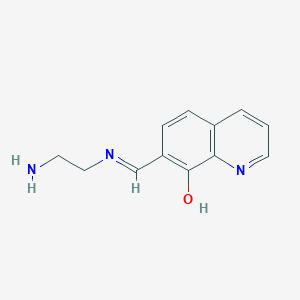
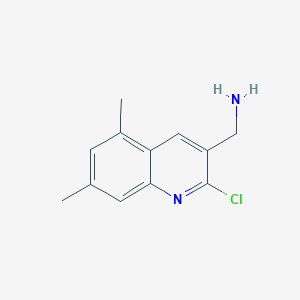

![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
